molecular formula C16H16BrNO2 B13504365 Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate

Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate

Cat. No.: B13504365
M. Wt: 334.21 g/mol
InChI Key: WUKNNBIUNQMMQF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a bromophenyl group, and an ethyl carbamate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (S)-(1-(3-bromophenyl)ethyl)amine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve (S)-(1-(3-bromophenyl)ethyl)amine in an organic solvent such as dichloromethane.
  • Add a base such as triethylamine to the solution.
  • Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products:

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of benzyl (S)-(1-phenylethyl)carbamate.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate involves its role as a protecting group for amines. The benzyl carbamate moiety can be selectively removed under specific conditions, allowing for the controlled release of the amine group. This selective deprotection is crucial in multi-step organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

    Benzyl carbamate: A simpler carbamate with similar protecting group properties.

    t-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.

    Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removed under basic conditions.

Uniqueness: Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate is unique due to the presence of the bromophenyl group, which can undergo further functionalization. This makes it a versatile intermediate in organic synthesis, offering additional reactivity compared to simpler carbamates.

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

benzyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate

InChI

InChI=1S/C16H16BrNO2/c1-12(14-8-5-9-15(17)10-14)18-16(19)20-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/t12-/m0/s1

InChI Key

WUKNNBIUNQMMQF-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.